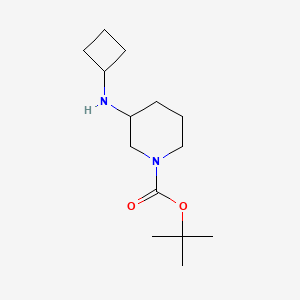

Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate

Description

tert-Butyl 3-(cyclobutylamino)piperidine-1-carboxylate (CAS: 887586-09-6) is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a cyclobutylamino substituent at the 3-position of the piperidine ring. This compound is widely utilized in medicinal chemistry as a synthetic intermediate for drug discovery, particularly in the development of protease inhibitors, kinase inhibitors, and receptor modulators . Its structural flexibility allows for further functionalization at the amino group, enabling the exploration of structure-activity relationships (SAR). Commercial samples are available with a purity of 95% (MFCD06656624) , and its synthesis typically involves nucleophilic substitution or reductive amination strategies.

Properties

IUPAC Name |

tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-8-12(10-16)15-11-6-4-7-11/h11-12,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHQFNPWOLJWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669720 | |

| Record name | tert-Butyl 3-(cyclobutylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002359-87-6 | |

| Record name | tert-Butyl 3-(cyclobutylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyclobutylamine and tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with alcohol or amine functional groups.

Substitution: Substituted products with different ester or amide groups.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized as a building block in the development of various pharmaceuticals and agrochemicals. The compound's unique structure allows for diverse modifications, facilitating the creation of new derivatives with potentially enhanced properties.

Synthetic Routes:

The synthesis typically involves the reaction of piperidine derivatives with cyclobutylamine and tert-butyl chloroformate under anhydrous conditions, often using triethylamine as a base. This method has been optimized for efficiency and yield in both laboratory and industrial settings .

Biological Research Applications

Pharmacological Potential:

Research indicates that this compound may exhibit various biological activities. It has been studied for its interactions with specific enzymes and receptors, suggesting potential applications as a pharmaceutical agent. Ongoing studies aim to elucidate its mechanism of action, which may involve modulation of enzyme activity or receptor interactions.

Case Studies:

- Enzyme Inhibition: Preliminary studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

- Receptor Interaction: Investigations into its binding affinity to various receptors are underway, which could lead to new therapeutic agents for conditions such as anxiety or depression .

Industrial Applications

Production of Fine Chemicals:

In the chemical industry, this compound is used in the production of fine chemicals. Its role as a precursor in the synthesis of agrochemicals highlights its importance in agricultural applications.

Comparison with Similar Compounds:

To better understand its unique properties, it is beneficial to compare this compound with structurally similar compounds:

| Compound Name | Structure Features | Applications |

|---|---|---|

| Tert-butyl 3-(pentylamino)piperidine-1-carboxylate | Pentyl group instead of cyclobutyl | Similar applications in organic synthesis |

| Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate | Cyclopropyl group | Investigated for different biological activities |

| Tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate | Cyanophenyl substitution | Explored for potential pharmaceutical uses |

This comparison illustrates how variations in structure can lead to different applications and properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

tert-Butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate (QC-0713)

- Structure : Replaces the piperidine (6-membered ring) with pyrrolidine (5-membered ring).

- Impact : Reduced ring size alters conformational flexibility and electronic distribution. Pyrrolidine derivatives often exhibit faster metabolic clearance due to increased ring strain .

- Applications : Used in the synthesis of small-molecule agonists targeting G-protein-coupled receptors (GPCRs).

1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine (QK-2384)

- Structure : Substitutes piperidine with a pyrazole ring.

- Applications : Explored in kinase inhibitor development due to its planar structure .

Positional Isomers on the Piperidine Ring

tert-Butyl 4-(cyclobutylamino)piperidine-1-carboxylate (CAS: 812690-41-8)

- Structure: Cyclobutylamino group at the 4-position instead of 3.

- Data : Lower lipophilicity (clogP = 2.1 vs. 2.5 for the 3-substituted analog) due to reduced steric hindrance .

Substitution Variants of the Amino Group

tert-Butyl (3R)-3-[(methylsulfonyl)amino]piperidine-1-carboxylate

- Structure: Methylsulfonyl group replaces cyclobutylamino.

- Impact: Sulfonamide’s electron-withdrawing nature increases metabolic stability but reduces basicity (pKa ~8.5 vs. ~10.2 for cyclobutylamino analogs) .

- Applications : Common in protease inhibitor scaffolds targeting HIV-1.

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

- Structure: Tetrazole ring replaces cyclobutylamino.

- Impact : Tetrazole acts as a carboxylic acid bioisostere, improving oral bioavailability. Demonstrates antidiabetic activity (IC50 = 7.12 μM) via α-glucosidase inhibition .

Aromatic and Nitro-Substituted Derivatives

tert-Butyl 3-(3-bromophenyl)piperidine-1-carboxylate

tert-Butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate

- Structure : Nitro and chloro substituents on an aniline moiety.

- Impact : Nitro group facilitates redox-based prodrug activation. Key intermediate in benzimidazolone synthesis (yield: 67%, LCMS [M+H]+ 326) .

Hydroxyl and Amino-Functionalized Analogs

(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

- Structure: Hydroxyl group replaces cyclobutylamino.

- Impact: Hydrogen bonding capability improves aqueous solubility (logS = -2.3 vs. -3.1 for cyclobutylamino analog). Used in opioid receptor modulators .

tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate

- Structure: Aminoaniline-methyl extension.

- Explored in anticancer drug candidates (CAS: 1159976-35-8) .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability: Sulfonamide and tetrazole analogs exhibit superior metabolic stability compared to cyclobutylamino derivatives due to resistance to cytochrome P450 oxidation .

- Positional Effects: 4-Substituted cyclobutylamino analogs show reduced steric hindrance, enabling better access to flat binding sites (e.g., ATP pockets in kinases) .

- Therapeutic Potential: Tetrazole-containing derivatives demonstrate promising antidiabetic activity, highlighting the importance of bioisosteric replacements in drug design .

Biological Activity

Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 1002359-87-6

- Structural Features : The compound features a tert-butyl group, a cyclobutyl amino moiety, and a piperidine backbone, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutylamine with tert-butyl 3-piperidinecarboxylate under controlled conditions. The process may include various steps such as protection of functional groups and purification techniques like chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In particular, it has shown promise in inhibiting the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, which is critical for its therapeutic efficacy.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of pathogenic organisms or cancer cells.

- Receptor Modulation : It is hypothesized that the compound could act on specific receptors, modulating signaling pathways that control cell growth and differentiation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several piperidine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another investigation reported in Cancer Research, the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings suggested that it induced apoptosis with an IC value of approximately 20 µM, highlighting its potential as a lead compound for further development .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 224.35 g/mol |

| Solubility | Soluble in DMSO |

| Antimicrobial MIC | 15 µg/mL |

| Anticancer IC | ~20 µM |

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives. A standard approach includes:

- Step 1 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Step 2 : Introduction of the cyclobutylamine group via nucleophilic substitution or reductive amination. For example, coupling cyclobutylamine with a Boc-protected piperidine intermediate under catalytic hydrogenation or using coupling agents like EDCI/HOBt .

- Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >85% yield .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Engineering Controls : Use fume hoods or ventilated enclosures to minimize inhalation exposure .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritant properties (data gaps exist for acute toxicity) .

- Waste Disposal : Treat as hazardous waste; incinerate in approved facilities .

Q. How is the compound typically purified, and what solvents are effective?

Methodological Answer:

- Chromatography : Silica gel column chromatography with a hexane/ethyl acetate (7:3 to 1:1) solvent system is commonly used .

- Crystallization : Ethanol or methanol recrystallization may improve purity for crystalline derivatives .

- Monitoring : TLC (Rf ~0.4 in 1:1 hexane/EtAc) or HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for reductive amination efficiency or explore microwave-assisted synthesis to reduce reaction time .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for intermediate stability .

- Scale-Up Adjustments : Implement continuous flow reactors to enhance mixing and heat dissipation, improving reproducibility .

Q. How to resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- In Vitro Assays : Conduct MTT assays on human hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines to assess cytotoxicity .

- Computational Modeling : Use QSAR models to predict acute oral toxicity (LD50) and prioritize in vivo testing .

- Metabolite Profiling : LC-MS/MS analysis of hepatic microsomal incubations identifies reactive metabolites that may explain discrepancies .

Q. What advanced analytical methods characterize this compound’s structural integrity?

Methodological Answer:

- NMR : ¹H/¹³C NMR (CDCl3) confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and cyclobutylamine substitution (δ ~3.0–3.5 ppm for NH) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion [M+H]+ at m/z 297.2045 (calculated for C15H28N2O2) .

- HPLC-PDA : Hyphenated techniques (e.g., HPLC-DAD) detect impurities at 254 nm with a retention time of 8.2 min .

Q. What strategies are used to study the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Functional Group Compatibility : Test stability under acidic (TFA deprotection), basic (NaOH hydrolysis), and oxidative (H2O2) conditions .

- Derivatization : React with sulfonyl chlorides or acrylates to generate analogs for structure-activity relationship (SAR) studies .

- Kinetic Studies : Monitor Boc deprotection rates via in situ FTIR to optimize reaction conditions for downstream modifications .

Q. How is this compound applied in drug discovery pipelines?

Methodological Answer:

- Intermediate Synthesis : Serve as a precursor for kinase inhibitors or GPCR modulators via Suzuki-Miyaura coupling or Buchwald-Hartwig amination .

- Biological Screening : Evaluate binding affinity to dopamine receptors (D2/D3) using radioligand displacement assays .

- Prodrug Development : Conjugate with carboxylic acids via ester linkages to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.